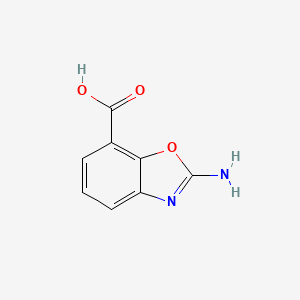

2-Amino-1,3-benzoxazole-7-carboxylic acid

Description

Significance in Heterocyclic Chemistry

The benzoxazole (B165842) scaffold is a prominent feature in a vast array of biologically active molecules. The fusion of a benzene (B151609) ring with an oxazole (B20620) ring confers a rigid, planar structure that is amenable to a wide range of chemical modifications. The introduction of an amino group at the 2-position is a particularly common strategy in the development of therapeutic agents, as it provides a key site for hydrogen bonding and further functionalization.

The 2-aminobenzoxazole (B146116) moiety is recognized for its role in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. acs.orgnih.gov These compounds are often investigated as potential enzyme inhibitors, receptor antagonists, and antimicrobial agents. acs.orgnih.gov The presence of the carboxylic acid group at the 7-position in the target molecule adds another layer of chemical functionality, potentially influencing its solubility, acidity, and ability to act as a bioisostere for other acidic functional groups in drug design.

Research Context and Scope

The synthesis of the benzoxazole core has been a subject of extensive research for over a century. Early methods often involved the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions. Over the decades, a plethora of synthetic strategies have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. These methods include metal-catalyzed cross-coupling reactions, oxidative cyclizations, and the use of various activating agents.

The synthesis of 2-aminobenzoxazoles, in particular, has seen significant advancements. Traditional methods often relied on the use of toxic reagents like cyanogen (B1215507) bromide. nih.gov More contemporary approaches focus on safer and more efficient pathways, such as the cyclization of o-aminophenols with non-hazardous cyanating agents or the direct amination of pre-formed benzoxazole rings. acs.orgnih.gov

A comprehensive search of academic databases and chemical literature reveals a notable absence of specific studies on 2-Amino-1,3-benzoxazole-7-carboxylic acid. While numerous publications detail the synthesis and biological evaluation of a wide array of other substituted 2-aminobenzoxazoles, this particular 7-carboxylic acid derivative appears to be largely unexplored.

The existing research on related compounds provides a framework for predicting the potential properties and synthetic routes for this compound. For instance, general methods for the synthesis of substituted 2-aminobenzoxazoles could likely be adapted to produce the 7-carboxylic acid derivative, although the reactivity of the carboxylic acid group would need to be taken into consideration. acs.orgnih.gov

The current landscape suggests that this compound represents an untapped area of research within heterocyclic chemistry. Its unique structural features warrant further investigation to determine its chemical properties, potential biological activities, and utility as a building block in the synthesis of more complex molecules. The lack of dedicated research to date presents a clear opportunity for future scientific inquiry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFQPYBEURIMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781320-38-4 | |

| Record name | 2-amino-1,3-benzoxazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 Amino 1,3 Benzoxazole 7 Carboxylic Acid and Its Precursors

Strategies for Benzoxazole (B165842) Core Construction

The formation of the benzoxazole ring system is the cornerstone of synthesizing 2-Amino-1,3-benzoxazole-7-carboxylic acid. The most prevalent precursor for this is a appropriately substituted 2-aminophenol (B121084). rsc.orgsemanticscholar.org A variety of synthetic routes have been developed, broadly categorized into condensation reactions, oxidative cyclization pathways, and transition metal-catalyzed syntheses. rsc.orgresearchgate.net

The reaction between a 2-aminophenol derivative and a source for the C2 carbon of the benzoxazole ring is a fundamental and widely used strategy. rsc.org While the target molecule has an amino group at the C2 position, which typically requires reagents like cyanogen (B1215507) bromide or its surrogates, the condensation with carboxylic acids provides a general route to 2-substituted benzoxazoles. nih.govresearchgate.net

Traditional methods for the synthesis of 2-substituted benzoxazoles often involve the direct condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govresearchgate.net These reactions typically necessitate harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. ijpbs.com While effective, these protocols can suffer from drawbacks including the use of corrosive reagents, high energy consumption, and limited functional group tolerance. nih.gov Another classic approach is the reaction of 2-aminophenols with acyl chlorides. mdpi.com

To overcome the limitations of conventional methods, significant research has focused on developing milder and more efficient cyclization protocols. Modern approaches often utilize alternative catalysts and energy sources. rsc.org For instance, Brønsted acidic ionic liquids have been employed as recyclable, heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes, achieving high yields under solvent-free conditions. rsc.orgacs.org Microwave irradiation has also emerged as a powerful tool, often shortening reaction times and improving yields in reactions such as the cyclodesulfurization of 2-aminophenols with isothiocyanates to form 2-aminobenzoxazole (B146116) derivatives. rsc.org

A significant advancement in the synthesis of the specific 2-aminobenzoxazole scaffold involves moving away from highly toxic reagents like cyanogen bromide (BrCN). nih.govacs.org Safer, non-hazardous electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have been developed. nih.govacs.org The reaction of 2-aminophenols with NCTS, activated by a Lewis acid like BF₃·Et₂O, provides a direct and more benign route to 2-aminobenzoxazoles in good to excellent yields. rsc.orgnih.govacs.org This method is noted for its operational simplicity and wide substrate scope. nih.govacs.org

| Approach | Typical Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional | Carboxylic Acids, Acyl Chlorides | High temp., strong acids (e.g., PPA) | Well-established | Harsh conditions, low functional group tolerance, corrosive reagents | nih.govijpbs.commdpi.com |

| Modernized (Ionic Liquid) | Aldehydes, BAIL Gel Catalyst | Solvent-free, 130 °C | Recyclable catalyst, high yield, green | High temperature | rsc.orgacs.org |

| Modernized (Microwave) | Isothiocyanates, H₂O₂ | Microwave, 100 °C, 10 min | Short reaction time, high yield, green solvent (water) | Requires specific equipment | rsc.org |

| Modernized (Safer Cyanating Agent) | NCTS, BF₃·Et₂O | Reflux in 1,4-dioxane | Avoids highly toxic BrCN, good yield, operational simplicity | Requires Lewis acid catalyst | rsc.orgnih.govacs.org |

Oxidative cyclization represents another major strategy for constructing the benzoxazole core. rsc.org These methods typically involve the condensation of a 2-aminophenol with a coupling partner, such as an aldehyde, to form an intermediate (e.g., a Schiff base), which then undergoes an intramolecular oxidative C-O bond formation to yield the aromatic benzoxazole ring. rsc.orgresearchgate.net

A variety of oxidants have been utilized for this transformation. Elemental sulfur has been shown to be an effective oxidant for the coupling of 2-aminophenols and aldehydes, catalyzed by sodium sulfide. researchgate.net This approach avoids the use of metal-based oxidants and is applicable to a wide range of substrates. researchgate.net Other protocols have successfully employed molecular sieves as catalysts, which also serve to drive the reaction forward, providing an environmentally friendly pathway that avoids hazardous reagents and transition-metal catalysts. researchgate.net Metal-free systems, such as those using TEMPO or DDQ/O₂, have also been developed for the direct oxidative cyclization of phenols and primary amines, highlighting a move towards greener and more economical synthetic routes. researchgate.net

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction of heterocyclic systems like benzoxazoles. rsc.orgresearchgate.netnitrkl.ac.in These methods often proceed under milder conditions than traditional approaches and can provide access to complex molecules with high efficiency and selectivity. nitrkl.ac.in Catalysts based on copper, nickel, and palladium have all been reported for various C-H activation and cyclization strategies leading to benzoxazoles. rsc.orgrsc.orgnitrkl.ac.in For example, copper-catalyzed cyclization of ortho-haloanilides is a known method for forming the benzoxazole ring. organic-chemistry.org

Palladium catalysts are particularly versatile and have been extensively used in the synthesis of benzoxazoles, including 2-amino derivatives. nih.govorganic-chemistry.org One prominent palladium-catalyzed method is the aerobic oxidative cyclization of o-aminophenols with isocyanides. organic-chemistry.orgacs.org This reaction proceeds under mild conditions, often at room temperature, using a catalyst like Pd(PPh₃)₄ in an air atmosphere. organic-chemistry.orgacs.org It offers a broad substrate scope, experimental simplicity, and utilizes readily available starting materials, making it a highly practical approach for synthesizing 2-aminobenzoxazoles. organic-chemistry.orgacs.org

Another palladium-catalyzed route involves the carbonylation and condensation of aromatic halides with o-aminophenols. documentsdelivered.com This one-pot procedure allows for the synthesis of 2-arylbenzoxazoles directly from simple precursors. documentsdelivered.com While this specific example leads to 2-aryl derivatives, the versatility of palladium catalysis suggests potential adaptations for the synthesis of 2-amino analogues. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidative Cyclization | o-Aminophenols, Isocyanides | Pd(PPh₃)₄ or PdCl₂ | Dioxane, Air atmosphere, Room temp. to 50 °C | Mild conditions, broad substrate scope, experimental simplicity | organic-chemistry.orgacs.org |

| Carbonylation/Condensation | o-Aminophenols, Aromatic Halides, CO | Palladium Catalyst | Typically higher temperatures and pressures | One-pot synthesis from simple precursors | documentsdelivered.com |

Compound Index

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| 2-Aminophenol | - |

| Boron trifluoride diethyl etherate | BF₃·Et₂O |

| Cyanogen bromide | BrCN |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS |

| Palladium(II) chloride | PdCl₂ |

| Polyphosphoric acid | PPA |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

Metal-Free Cyclization Reactions

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metal catalysts. Several elegant metal-free strategies have been devised for the synthesis of 2-aminobenzoxazoles.

One prominent approach involves the use of iodine as a catalyst. A metal-free process for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas has been developed using catalytic iodine and molecular oxygen as the oxidant under mild conditions. nih.gov This methodology could potentially be adapted for the synthesis of 2-aminobenzoxazoles. Iodine, in the form of tetrabutylammonium (B224687) iodide (TBAI), can also catalyze the amination of benzoxazoles with secondary amines using aqueous hydrogen peroxide or TBHP as the co-oxidant. organic-chemistry.org

Another metal-free strategy relies on the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. An efficient one-pot amination of benzoxazole-2-thiol with various amines can be mediated by chloroacetyl chloride, proceeding via an intramolecular Smiles rearrangement. acs.orgnih.gov This method is notable for its wide amine scope, short reaction time, and metal-free conditions. acs.orgnih.gov

Furthermore, the cyclization of 2-aminophenols with non-hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) provides a direct route to 2-aminobenzoxazoles. acs.orgnih.gov Visible light-mediated, eosin (B541160) Y-catalyzed direct C-H oxidative amination of benzoxazoles with secondary amines has also been developed as a green and environmentally benign method. nih.govresearchgate.net

Table 3: Examples of Metal-Free Cyclization and Amination Reactions

| Method | Reagents | Key Features | Reference |

| Iodine-Catalyzed | Cyclohexanone, Thiourea, I₂, O₂ | Metal-free, mild conditions | nih.gov |

| Smiles Rearrangement | Benzoxazole-2-thiol, Amine, Chloroacetyl chloride | One-pot, wide amine scope | acs.orgnih.gov |

| Lewis Acid-Catalyzed Cyclization | 2-Aminophenol, NCTS, BF₃·Et₂O | Non-hazardous cyanating agent | acs.orgnih.gov |

| Photoredox Catalysis | Benzoxazole, Secondary Amine, Eosin Y, Visible Light | Green and environmentally benign | nih.govresearchgate.net |

Introduction of the 2-Amino Functionality

The introduction of the 2-amino group is a key transformation in the synthesis of the target molecule. This can be achieved either by direct amination of a pre-formed benzoxazole ring or by incorporating an amino group precursor during the cyclization process.

Direct Amination Strategies for Benzoxazoles

Direct C-H amination of the benzoxazole core at the C2 position is an atom-economical and attractive strategy. As previously mentioned, copper-catalyzed direct oxidative C-H amination with primary amines is a well-established method. organic-chemistry.org Similarly, iron-catalyzed direct amination of azoles using formamides or amines as nitrogen sources in the presence of air has been reported. acs.org

Metal-free approaches have also been developed. For instance, an efficient visible light-mediated, eosin Y-catalyzed direct C-H oxidative amination of benzoxazoles with secondary amines provides a green and straightforward route to 2-aminobenzoxazoles under mild conditions. nih.gov

Cyclization Reactions Utilizing Amino-Group Precursors

An alternative and widely used strategy involves the cyclization of an o-aminophenol derivative with a reagent that provides the C2 carbon and the amino group simultaneously. A classic method involves the reaction of o-aminophenols with cyanogen bromide (BrCN), although the high toxicity of this reagent is a significant drawback. acs.org

To circumvent the use of toxic reagents, safer alternatives have been developed. As mentioned earlier, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a non-hazardous electrophilic cyanating agent for the cyclization of o-aminophenols in the presence of a Lewis acid. koreascience.kracs.orgnih.gov Another approach utilizes the reaction of o-aminophenols with thioureas followed by an oxidative cyclodesulfurization step. Nickel peroxide has been used for the oxidation of thioureas to afford 2-substituted aminobenzoxazoles. jst.go.jp

Introduction of the 7-Carboxylic Acid Functionality

The introduction of a carboxylic acid group at the 7-position of the benzoxazole ring is a crucial step for the synthesis of the target molecule. This can be accomplished either by starting with a precursor that already contains the carboxylic acid moiety or by direct carboxylation of the benzoxazole ring.

A key precursor for this compound is 3-amino-4-hydroxybenzoic acid. chemicalbook.comchemicalbook.com This compound can be synthesized from 4-hydroxy-3-nitrobenzoic acid via reduction of the nitro group, for example, using tin(II) chloride in hydrochloric acid. chemicalbook.com The resulting 3-amino-4-hydroxybenzoic acid can then undergo cyclization with a suitable reagent, such as a cyanating agent, to form the desired 2-aminobenzoxazole-7-carboxylic acid. A patent describes a multi-step process for the preparation of 3-amino-4-hydroxybenzoic acids starting from p-halobenzoic acid. googleapis.com

Alternatively, direct carboxylation of a pre-formed benzoxazole ring is a potential strategy. A metal-free method for the direct carboxylation of aromatic heterocycles, including oxazoles, using carbon dioxide (CO₂) as the C1 source and cesium carbonate (Cs₂CO₃) as the base has been reported. organic-chemistry.org While this method has not been specifically demonstrated for the 7-position of a 2-aminobenzoxazole, it represents a promising avenue for the late-stage introduction of the carboxylic acid group. organic-chemistry.org

The synthesis of a related compound, methyl 2-aminobenzo[d]oxazol-5-carboxylate, has been reported, indicating that the benzoxazole ring system is tolerant to the presence of an ester group, which can be subsequently hydrolyzed to the carboxylic acid. acs.orgnih.gov

Direct Carboxylation Approaches

Direct carboxylation of a pre-existing 2-aminobenzoxazole scaffold at the C7 position presents an atom-economical approach. However, achieving regioselectivity can be challenging due to the presence of multiple reactive sites on the benzoxazole ring. Methodologies for the direct carboxylation of aromatic heterocycles using carbon dioxide as a C1 source have been developed, which could potentially be adapted for this purpose. For instance, a metal-free method using cesium carbonate as a base has been reported for the carboxylation of oxazoles and other heterocycles. nih.gov The application of such a method to 2-aminobenzoxazole would require careful optimization to favor carboxylation at the desired C7 position over other potential sites.

Alternative strategies for introducing a carboxylic acid group onto an aromatic ring include the Kolbe-Schmitt reaction or the use of organometallic intermediates. For example, a Grignard reagent formed from a 7-halo-2-aminobenzoxazole derivative could react with carbon dioxide to yield the target carboxylic acid. Mechanochemical Grignard reactions with gaseous CO2 have been reported for the synthesis of carboxylic acids from organobromides, offering a solvent-free alternative. nih.gov

Ring-Closing Reactions Incorporating Carboxylic Acid Substrates

A more common and regioselective strategy for the synthesis of this compound involves the cyclization of a precursor that already contains the carboxylic acid group. The key starting material for this approach is 3-amino-4-hydroxybenzoic acid . mdpi.comgoogle.com This compound provides the necessary arrangement of functional groups—an amino group and a hydroxyl group ortho to each other on a benzoic acid backbone—to form the benzoxazole ring with the carboxylic acid at the desired position.

The cyclization is typically achieved by reacting 3-amino-4-hydroxybenzoic acid with a cyanating agent. Cyanogen bromide (BrCN) is a classical reagent for this transformation, leading to the formation of the 2-amino group and concomitant ring closure. nih.govksu.edu.sa However, due to the high toxicity of cyanogen bromide, alternative and less hazardous cyanating agents are often preferred in modern synthesis. nih.govksu.edu.sa One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF3·Et2O) to facilitate the cyclization of o-aminophenols to 2-aminobenzoxazoles. kjscollege.com

The general mechanism for this ring-closing reaction involves the initial reaction of the amino group of 3-amino-4-hydroxybenzoic acid with the cyanating agent, followed by an intramolecular nucleophilic attack of the hydroxyl group to form the oxazole (B20620) ring.

Table 1: Ring-Closing Reactions for the Synthesis of 2-Aminobenzoxazole Derivatives

| Starting Material | Reagent | Product | Reference |

| o-Aminophenol | Cyanogen bromide | 2-Aminobenzoxazole | nih.govksu.edu.sa |

| o-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide / BF3·Et2O | 2-Aminobenzoxazole | kjscollege.com |

| 3-Amino-4-hydroxybenzoic acid | Cyanating Agent | This compound | Theoretical |

Transformation of Pre-existing Substituents at Position 7

An alternative synthetic route involves the preparation of a 2-aminobenzoxazole derivative with a suitable functional group at the 7-position, which can then be chemically transformed into a carboxylic acid. This multi-step approach allows for greater flexibility in the synthesis of a variety of derivatives.

One common strategy is the oxidation of a methyl group. For instance, 7-methyl-2-aminobenzoxazole could be synthesized and subsequently oxidized to this compound. Various oxidizing agents can be employed for the conversion of an aryl methyl group to a carboxylic acid, such as potassium permanganate (B83412) or nitric acid.

Another viable precursor is a 7-cyano-2-aminobenzoxazole. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This method is a well-established transformation in organic synthesis.

Furthermore, a 7-halo-2-aminobenzoxazole could be converted to the carboxylic acid via a metal-catalyzed carbonylation reaction or through the formation of an organometallic intermediate followed by reaction with carbon dioxide, as mentioned in the direct carboxylation section.

Sustainable and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. For the synthesis of this compound and its derivatives, several green methodologies have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orggoogle.comresearchgate.net The synthesis of benzoxazole derivatives has been shown to be amenable to microwave irradiation. organic-chemistry.orggoogle.comresearchgate.net

For the synthesis of this compound, microwave heating could be applied to the ring-closing reaction of 3-amino-4-hydroxybenzoic acid with a suitable cyanating agent. Microwave irradiation can enhance the rate of the cyclization reaction, potentially reducing the required reaction temperature and time. organic-chemistry.orggoogle.comresearchgate.net For example, the condensation of 2-aminophenols with various reagents to form benzoxazoles has been successfully carried out under microwave conditions. organic-chemistry.orggoogle.comresearchgate.net A study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids highlights the efficiency of this technique for heterocyclic synthesis. mdpi.com

Table 2: Examples of Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Starting Materials | Catalyst/Conditions | Product | Key Advantages | Reference |

| 2-Aminophenols and Benzaldehydes | Deep Eutectic Solvent ([CholineCl][Oxalic Acid]) | 2-Arylbenzoxazoles | Environmentally benign, reusable catalyst | organic-chemistry.org |

| Benzoxazoles and Amines | Supported Copper Catalyst | 2-Aminobenzoxazoles | Additive-free, heterogeneous catalysis, reusable catalyst | rsc.org |

| 2-Aminophenol and Carboxylic Acids | Lawesson's Reagent | 2-Substituted Benzoxazoles | Solvent-free | google.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org

The synthesis of benzoxazole and its derivatives has been successfully achieved using ultrasound assistance. For instance, the condensation of o-aminophenol with aldehydes to form 2-substituted benzoxazoles has been reported to proceed efficiently under ultrasonic irradiation, often under solvent-free or mild conditions. rsc.org This approach could be applied to the cyclization of 3-amino-4-hydroxybenzoic acid. Ultrasound-assisted synthesis of various heterocyclic compounds, including benzothiazoles and quinazolinones, has been demonstrated to be rapid and efficient. organic-chemistry.orgnih.gov

Table 3: Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Starting Materials | Catalyst/Conditions | Product | Key Advantages | Reference |

| o-Aminobenzamides and Aldehydes | No catalyst, ambient temperature | Quinazolinones | Fast reaction (15 min), metal-free | nih.gov |

| 2-Aminothiophenol and Aldehydes | Sulfated tungstate, room temperature | 2-Substituted Benzothiazoles | Solvent-free, excellent yields, recyclable catalyst | organic-chemistry.org |

| Aryl hydrazides and CS2 | DMF (few drops), no catalyst | 5-Substituted 1,3,4-oxadiazole-2-thiols | Low-solvent, acid/base-free |

Mechanochemical Reactions

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free and often more energy-efficient synthetic route. This technique can lead to the formation of novel products and can enhance reaction rates.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing environmental impact, cost, and safety hazards. Several effective solvent-free methodologies have been developed for the synthesis of benzoxazole derivatives. These reactions are often facilitated by thermal activation or microwave irradiation and frequently employ heterogeneous catalysts that can be easily recovered.

One prominent approach involves the condensation reaction of 2-aminophenols with aromatic aldehydes under solvent-free conditions at elevated temperatures. For instance, the use of a Brønsted acidic ionic liquid (BAIL) gel as a catalyst has proven effective for synthesizing 2-arylbenzoxazoles. The reaction proceeds with a high yield (98%) at 130°C. Another notable example is the use of Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a solid acid catalyst, which facilitates the reaction at a lower temperature of 50°C, offering high efficiency and simple magnetic separation of the catalyst. rsc.org

Microwave-assisted organic synthesis (MAOS) has also been successfully applied. The reaction between carboxylic acids and 2-aminophenol, promoted by Lawesson's reagent, proceeds efficiently under solvent-free microwave irradiation to yield 2-substituted benzoxazoles. researchgate.net Furthermore, magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a green catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, demonstrating the versatility of energy-input methods in the absence of traditional solvents. researchgate.net

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Fe₃O₄@SiO₂-SO₃H nanoparticles | 2-Aminophenol, Aromatic aldehydes | 50°C, Solvent-free | High | rsc.org |

| Brønsted acidic ionic liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | 130°C, 5 h, Solvent-free | 98% | |

| Lawesson's reagent | 2-Aminophenol, Carboxylic acids | Microwave, Solvent-free | Good | researchgate.net |

| LAIL@MNP | 2-Aminophenol, Aromatic aldehydes | Ultrasound, 70°C, 30 min | 73-82% | researchgate.net |

Utilization of Deep Eutectic Solvents and Aqueous Media

The replacement of volatile organic compounds with greener alternatives like water or deep eutectic solvents (DESs) represents a significant stride in sustainable synthesis. Water is an ideal solvent due to its non-toxicity, availability, and non-flammability. Syntheses of 2-aminobenzoxazoles have been achieved in aqueous media. For example, a catalyst-free amination of 2-mercaptobenzoxazoles can be conducted "on water" using microwave irradiation, offering short reaction times and a scalable, environmentally friendly process. researchgate.net Similarly, magnetic solid acid nanocatalysts have been used for benzoxazole synthesis from 2-aminophenol and aldehydes in water under reflux conditions. nih.gov However, in some catalytic systems, such as the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid catalyst, water has been shown to provide lower yields compared to organic solvents like acetonitrile (B52724). researchgate.net

Deep eutectic solvents (DESs), typically formed from a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), have emerged as promising green reaction media. rsc.orggoogle.com They are biodegradable, inexpensive, and simple to prepare. While direct synthesis of this compound in DES is not extensively detailed, the synthesis of analogous 2-aminoxazole and 2-aminothiazole (B372263) derivatives has been successfully demonstrated. rsc.orggoogle.com These one-pot, three-component reactions proceed in a choline chloride-urea DES, which acts as both the solvent and catalyst, under mild conditions (60°C) to give excellent yields. rsc.orggoogle.com This methodology, involving the reaction of active methylene (B1212753) compounds, urea/thiourea, and N-bromosuccinimide (NBS), highlights the potential of DESs as effective media for related heterocyclic syntheses. rsc.orggoogle.com

Application of Recyclable Catalysts and Nanocatalysts

The development of recoverable and reusable catalysts is crucial for sustainable chemical processes, minimizing waste and reducing costs. Nanocatalysts, in particular, offer high surface-area-to-volume ratios and unique catalytic properties, making them highly efficient.

Magnetic nanoparticles are especially advantageous as they can be easily separated from the reaction mixture using an external magnet. rsc.org Examples include:

Fe₃O₄@SiO₂-SO₃H: A magnetic solid acid nanocatalyst used for the solvent-free synthesis of 2-arylbenzoxazoles. It can be recycled multiple times without a significant loss of catalytic activity. rsc.org

Ag@Fe₂O₃ core-shell nanoparticles: These serve as a magnetically recoverable catalyst for the one-pot condensation of aromatic aldehydes and 2-aminophenol at room temperature, providing high yields (88-97%). The catalyst was reused for seven cycles.

Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP): This catalyst has been used under solvent-free ultrasound conditions and can be recycled for at least five consecutive runs with only a slight decrease in performance. researchgate.net

Other recyclable heterogeneous catalysts include copper(II) oxide and copper(II) ferrite (B1171679) nanoparticles, which have been employed for the intramolecular cyclization of precursor molecules to form the benzoxazole ring. researchgate.net These catalysts can be recovered by simple filtration or centrifugation and reused. researchgate.net

Ionic liquids, such as 1-butylpyridinium (B1220074) iodide, have also been used as recyclable catalysts for the direct oxidative amination of benzoxazoles. researchgate.net The catalyst can be easily recovered and reused for at least four cycles with similar efficacy. researchgate.net

| Catalyst | Type | Key Features | Reusability | Reference |

| Fe₃O₄@SiO₂-SO₃H | Magnetic Nanocatalyst | Solid acid, solvent-free conditions | Recycled several times | rsc.org |

| Ag@Fe₂O₃ | Magnetic Core-Shell Nanocatalyst | Room temperature synthesis, high yields | Reused for 7 cycles | |

| LAIL@MNP | Magnetic Ionic Liquid | Ultrasound-assisted, solvent-free | 5 cycles with slight activity loss | researchgate.net |

| Copper(II) oxide nanoparticles | Heterogeneous Nanocatalyst | Ligand-free synthesis | Recovered and recycled | researchgate.net |

| 1-Butylpyridinium iodide | Ionic Liquid | Mild conditions, metal-free amination | At least 4 cycles | researchgate.net |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

Several one-pot procedures for the synthesis of 2-aminobenzoxazoles and their precursors have been reported. A versatile one-pot synthesis of substituted 2-aminobenzoxazoles involves the reaction of a 2-aminophenol, an amine, and either tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. This method is notable for its mild reaction conditions and the use of readily available reagents.

The synthesis of 2-arylbenzoxazoles via the condensation of 2-aminophenol and aromatic aldehydes is frequently designed as a one-pot process. For example, the use of Ag@Fe₂O₃ core-shell nanocatalysts facilitates a one-pot condensation at room temperature. Similarly, palladium-supported nanocatalysts have been used in one-pot syntheses from 2-aminophenol and aldehydes, yielding products in good to excellent yields. nih.gov

Furthermore, an efficient one-pot amination of benzoxazole-2-thiol using various amines, mediated by chloroacetyl chloride, has been developed. This strategy proceeds via an intramolecular Smiles rearrangement and is distinguished by its wide amine scope and metal-free conditions.

Stereoselective Synthesis Considerations

The synthesis of chiral molecules with high stereoselectivity is a paramount objective in medicinal chemistry, as the biological activity of enantiomers can differ significantly. While the core of 2-amino-1,3-benzoxazole is achiral, chirality can be introduced through substitution on the benzoxazole ring or, more commonly, on the 2-amino group.

The development of specific stereoselective or asymmetric catalytic methods for the direct synthesis of the 2-aminobenzoxazole scaffold is not extensively documented in the current body of literature. Most synthetic strategies focus on the construction of the heterocyclic ring itself rather than the creation of a stereocenter during the key bond-forming steps.

Therefore, considerations for stereoselective synthesis would primarily revolve around the use of chiral starting materials. This could involve:

Chiral Amines: The reaction of a pre-synthesized benzoxazole precursor (e.g., a 2-halobenzoxazole or benzoxazole-2-thiol) with a chiral amine would lead to the formation of a chiral N-substituted 2-aminobenzoxazole.

Chiral 2-Aminophenols: If a stereocenter is present on the aminophenol backbone, this chirality would be carried through into the final benzoxazole product.

While catalytic asymmetric methods are well-established for many other heterocyclic systems, their application to forge chiral 2-aminobenzoxazoles directly appears to be a field that remains to be explored in greater depth. Future research may focus on the development of chiral catalysts that can mediate an enantioselective amination of the benzoxazole C2-position or a stereoselective cyclization of a prochiral precursor.

Iii. Chemical Reactivity and Transformation Studies of 2 Amino 1,3 Benzoxazole 7 Carboxylic Acid

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole core is an electron-rich heterocyclic system. The fusion of the benzene (B151609) and oxazole (B20620) rings creates a unique electronic environment that influences its susceptibility to various reagents and reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

Electrophilic aromatic substitution (EAS) on the benzene portion of 2-Amino-1,3-benzoxazole-7-carboxylic acid is complex due to the presence of multiple directing groups. The outcome of such reactions depends on the balance between their activating and deactivating effects.

Directing Effects of Substituents :

The benzoxazole nucleus as a whole (specifically the fused ether-like oxygen atom) is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to the oxygen. In this specific molecule, these are positions 4 and 6.

The 2-amino group is a strong activating group that directs ortho and para. Its influence is transmitted through the heterocyclic ring to the fused benzene ring, further enhancing the electron density at positions 4 and 6.

The 7-carboxylic acid group is a deactivating, meta-directing group. numberanalytics.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, slowing the rate of electrophilic substitution. numberanalytics.comlibretexts.org It directs incoming electrophiles to the positions meta to itself, which are positions 4 and 6.

Predicted Substitution Patterns : Given the specific structure, the directing effects of all three groups converge on the same positions. The activating benzoxazole system and 2-amino group strongly favor substitution at positions 4 and 6. The deactivating carboxylic acid group also directs to these same positions (meta to C7). Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 and C6 positions of the benzene ring. The strong activation from the amino and oxazole portions generally overcomes the deactivation by the carboxyl group, allowing reactions like nitration, halogenation, and sulfonation to proceed, albeit potentially under more forcing conditions than a more activated system.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-2-amino-1,3-benzoxazole-7-carboxylic acid |

| Bromination | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-2-amino-1,3-benzoxazole-7-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-7-carboxy-1,3-benzoxazole-4-sulfonic acid and 2-Amino-7-carboxy-1,3-benzoxazole-6-sulfonic acid |

Nucleophilic Reactions

The electron-rich nature of the benzoxazole ring system generally makes it resistant to nucleophilic aromatic substitution (SNAr) on the benzene moiety, which typically requires the presence of strong electron-withdrawing groups. youtube.com However, the C2 position of the benzoxazole ring is electrophilic and represents a key site for nucleophilic attack.

Research has shown that the benzoxazole ring can activate an attached phenyl group toward nucleophilic substitution. For instance, in related systems like 2-(4'-Fluorophenyl)benzoxazole, the benzoxazole moiety facilitates the displacement of the fluorine atom by a nucleophile. dtic.mil While the benzene ring of the core molecule is not primed for SNAr, nucleophilic attack can occur at the C2 position, often leading to ring-opening or substitution of a suitable leaving group.

Ring-Opening and Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The benzoxazole ring can undergo cleavage or rearrangement under specific conditions, providing pathways to novel molecular scaffolds.

Smiles Rearrangement : A notable transformation involving 2-aminobenzoxazole (B146116) precursors is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. acs.orgnih.gov While often used synthetically to form N-substituted 2-aminobenzoxazoles, the mechanism involves the fundamental reactivity of the ring system. The process typically involves an S-alkylated benzoxazole-2-thiol, where the nucleophilic attack of a nitrogen atom occurs at the C2 position of the benzoxazole ring. This forms a spiro intermediate, which then undergoes rearomatization to yield the rearranged product. acs.orgnih.gov

Catalytic Ring-Opening : Benzoxazoles can undergo ring-opening and annulation cascade reactions. For example, a Y(OTf)₃-catalyzed reaction between benzoxazoles and propargyl alcohols leads to the formation of 1,4-benzoxazine scaffolds. rsc.org This transformation proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure, demonstrating the lability of the oxazole C-O bond under Lewis acidic conditions. rsc.org

Reactivity of the 2-Amino Group

The 2-amino group behaves as a typical heterocyclic amine and is a primary site for derivatization. Its nucleophilicity allows for a wide range of reactions to introduce new functional groups.

Amine-Based Derivatization Strategies

The primary amino group at the C2 position can be readily functionalized using standard amine chemistry. These derivatization strategies are crucial for modifying the compound's properties for various applications.

| Reaction Type | Reagent Class | Product Class | General Reaction |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amides | R-NH₂ + R'-COCl → R-NH-COR' + HCl |

| Sulfonylation | Sulfonyl Halides | Sulfonamides | R-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl |

| Alkylation | Alkyl Halides | Secondary / Tertiary Amines | R-NH₂ + R'-X → R-NH-R' + HX |

| Urea Formation | Isocyanates | Ureas | R-NH₂ + R'-NCO → R-NH-CO-NHR' |

Condensation Reactions

As a primary amine, the 2-amino group can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often reversible and catalyzed by acid.

| Carbonyl Reactant | General Structure | Product |

|---|---|---|

| Aldehyde | R'-CHO | Schiff Base (Aldimine) |

| Ketone | R'-CO-R'' | Schiff Base (Ketimine) |

Coupling Reactions

The heterocyclic core and the amino group of this compound and its derivatives are amenable to several types of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of complex molecular architectures.

Suzuki Coupling: The Suzuki cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron species and an organic halide or triflate under palladium catalysis. nih.gov While specific examples involving the this compound scaffold are not extensively detailed, studies on analogous structures, such as 2-amino-6-bromobenzothiazoles, demonstrate the feasibility of this transformation. nih.gov In a typical protocol, a halogenated benzoxazole derivative can be coupled with various aryl boronic acids or esters. nih.govrsc.org For instance, the coupling of 2-amino-6-bromobenzothiazole (B93375) with different aryl boronic acids has been achieved using a palladium catalyst, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov A similar strategy could be envisioned for a halogenated derivative of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has significantly expanded the ability to synthesize aryl amines under milder conditions compared to classical methods. wikipedia.org The development of various generations of catalyst systems, often employing bulky phosphine (B1218219) ligands, has broadened the scope to include a wide array of amine coupling partners and aryl substrates. wikipedia.orgbeilstein-journals.org While this reaction is typically applied to an aryl halide, the amino group on the this compound could potentially act as the nucleophilic partner in a coupling reaction with a suitable aryl halide.

Reactivity of the 7-Carboxylic Acid Group

The carboxylic acid moiety at the 7-position is a versatile functional handle for a wide range of chemical transformations, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification Reactions

Esterification of the 7-carboxylic acid group is a common transformation to modify the compound's solubility, polarity, or to protect the acid during other reactions. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic method for this purpose. libretexts.org This equilibrium-driven process typically requires a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of the alcohol, which often serves as the solvent. libretexts.org The mechanism involves protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org

For more sensitive substrates or when milder conditions are required, other methods can be employed. The esterification of amino acids, which share the challenge of having both acidic and basic functional groups, has been achieved using various procedures, including the use of ionic liquids as reaction media with alkylating agents like benzyl (B1604629) chloride. researchgate.net

Amidation Reactions

The formation of an amide bond by coupling the 7-carboxylic acid with a primary or secondary amine is one of the most important reactions in drug discovery and development. luxembourg-bio.com Direct condensation of a carboxylic acid and an amine is difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. luxembourg-bio.com A wide variety of such reagents have been developed to facilitate this transformation under mild conditions. lookchemmall.comnih.gov

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions such as racemization. luxembourg-bio.comnih.govpeptide.com Uronium/aminium salt-based reagents such as HBTU and HATU are also highly effective and react quickly. peptide.comnih.gov The general strategy involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. libretexts.orgluxembourg-bio.com

| Coupling Reagent System | Typical Amine Substrate | General Conditions | Key Features |

|---|---|---|---|

| EDC / HOBt / DMAP | Electron-deficient and unreactive amines (e.g., anilines) | Acetonitrile (B52724) (CH₃CN), Room Temperature | Effective for challenging couplings with good to excellent yields. nih.gov |

| HBTU / Hünig's Base (DIPEA) | Free amines or their hydrochloride salts | DMF or CH₂Cl₂, Room Temperature | Highly efficient, with reaction times often as short as 1-2 hours. nih.gov |

| DCC / HOBt | Primary amines, amino acid esters | CH₂Cl₂ or THF, 0°C to Room Temperature | HOBt additive minimizes racemization; insoluble DCU byproduct is removed by filtration. luxembourg-bio.compeptide.com |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Primary/aliphatic amines in the presence of secondary/aromatic amines | Base (e.g., Triethylamine), CH₂Cl₂ | Shows high chemoselectivity for primary or aliphatic amines. lookchemmall.com |

Formation of Acyl Halides or Anhydrides

To increase the electrophilicity of the carboxyl group for subsequent reactions, it can be converted into a more reactive acyl halide or anhydride. Acyl chlorides, the most common acyl halides, are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net Methanesulfonic acid has been used as a catalyst for the convenient one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and acid chlorides that are generated in situ from carboxylic acids. jocpr.comresearchgate.net This indicates that the carboxylic acid group on a benzoxazole ring is compatible with the conditions required for acyl chloride formation. These highly reactive intermediates can then readily react with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. researchgate.net

Similarly, acid anhydrides can be formed, which also serve as activated acylating agents. Anhydrides can be generated by reacting a carboxylate with a second equivalent of an activated carboxylic acid, such as an acyl chloride, or through the use of carbodiimide (B86325) reagents like DCC. libretexts.org

Decarboxylation Studies

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), can be a challenging transformation for aromatic carboxylic acids. However, methods exist for this reaction, often requiring catalysts and specific reaction conditions. A metal-free methodology has been developed for the condensation and subsequent decarboxylation of certain dicarboxylic acids to form benzothiazoles, which are structurally similar to benzoxazoles. nih.gov This suggests that under specific thermal or catalytic conditions, decarboxylation of the this compound could be possible. For some substrates, such as pyrrole-2-carboxylic acids, decarboxylation can even occur as an undesired side reaction, highlighting the influence of the heterocyclic ring on the stability of the carboxyl group. nih.gov

Coupling to Other Functional Groups

Beyond ester and amide formation, the carboxylic acid group can be used as a synthetic handle to couple other functional groups onto the benzoxazole ring. The formation of 2-substituted benzoxazoles and benzothiazoles can be achieved through the condensation of o-aminophenols or o-aminothiophenols with carboxylic acids, often promoted by dehydrating agents or catalysts like polyphosphoric acid (PPA). researchgate.netnih.gov This reaction effectively couples the carboxylic acid-derived acyl group to the aminophenol precursor to form the heterocyclic ring. researchgate.net

In a related transformation, carboxylic acids can be used in the synthesis of 2-oxazolines, which are five-membered heterocyclic compounds. nih.gov These reactions demonstrate the utility of the carboxylic acid as a versatile precursor for the construction of various heterocyclic systems.

Concurrent Reactivity of Multiple Functional Groups

The presence of three distinct functional groups—a primary amine, a carboxylic acid, and the nitrogen atom within the benzoxazole ring—imparts a multifaceted reactivity to this compound. The chemical behavior of this compound is dictated by the relative reactivity of these groups and the specific reaction conditions employed. While specific studies on the concurrent reactivity of this exact molecule are not extensively documented, the chemical literature on related benzoxazoles and aminocarboxylic acids provides a basis for predicting its behavior.

The amino group at the 2-position is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The carboxylic acid group at the 7-position is acidic and can undergo esterification, amidation, and reduction. The benzoxazole nitrogen is a potential site for coordination with Lewis acids. The challenge in the chemical transformation of this molecule lies in achieving selectivity for one functional group in the presence of the others.

The relative reactivity of the amino and carboxylic acid groups is pH-dependent. Under acidic conditions, the amino group will be protonated, reducing its nucleophilicity and favoring reactions at the carboxylic acid. Conversely, under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which is generally less reactive towards nucleophilic attack, thus favoring reactions at the amino group. The benzoxazole ring itself is relatively stable but can undergo electrophilic substitution on the benzene ring, with the positions of substitution being influenced by the directing effects of the existing amino and carboxyl groups.

Intramolecular reactions are also a possibility. For instance, under certain conditions, the amino and carboxylic acid groups could potentially interact, although the formation of a strained ring system would be a significant barrier. The chemoselectivity of reactions involving this compound is a critical aspect that would require careful optimization of reaction conditions to achieve desired transformations.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Influencing Factors |

| 2-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization | pH, Steric hindrance, Electronic effects of other groups |

| 7-Carboxylic Acid Group | Esterification, Amidation, Acid chloride formation, Reduction | pH, Nature of the alcohol/amine, Activating agents |

| Benzoxazole Ring | Electrophilic Aromatic Substitution, Coordination to Lewis Acids | Nature of the electrophile, Directing effects of substituents |

Formation of Coordination Complexes and Metal Binding Interactions

The structure of this compound makes it an excellent candidate as a multidentate ligand in coordination chemistry. It possesses three potential coordination sites: the nitrogen atom of the 2-amino group, the oxygen atoms of the 7-carboxylate group, and the nitrogen atom of the benzoxazole ring. The simultaneous involvement of these groups in metal binding can lead to the formation of stable chelate rings and the construction of diverse coordination polymers and metal-organic frameworks (MOFs). rsc.orgglobethesis.comglobethesis.com

The coordination behavior of this ligand is expected to be highly dependent on the nature of the metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants. Different coordination modes are possible:

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom, such as one of the carboxylate oxygens or the amino nitrogen.

Bidentate Chelation: The amino and carboxylate groups can coordinate to the same metal ion to form a stable five-membered chelate ring. This is a common coordination mode for amino acids.

Bridging Coordination: The carboxylate group can act as a bridge between two metal centers. The benzoxazole nitrogen could also potentially bridge metal ions in polynuclear complexes.

Tridentate Coordination: In some cases, all three donor sites (amino nitrogen, carboxylate oxygen, and benzoxazole nitrogen) could coordinate to a single metal center, leading to the formation of very stable complexes.

The formation of coordination polymers is a likely outcome when this ligand is reacted with metal ions that favor the formation of extended networks. The ability of the carboxylate group to bridge metal centers is a key factor in the construction of one-, two-, or three-dimensional frameworks. rsc.orgglobethesis.com The resulting coordination polymers could exhibit interesting properties, such as porosity, catalysis, and luminescence.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure |

| Monodentate | One carboxylate oxygen or Amino nitrogen | Simple metal complex |

| Bidentate (Chelating) | Amino nitrogen and one carboxylate oxygen | Stable five-membered chelate ring |

| Bidentate (Bridging) | Two carboxylate oxygens | Dinuclear or polynuclear complex |

| Tridentate (Chelating) | Amino nitrogen, one carboxylate oxygen, and benzoxazole nitrogen | Highly stable mononuclear complex |

| Bridging Ligand | Carboxylate group and/or benzoxazole nitrogen | Coordination polymer or MOF |

Iv. Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Amino-1,3-benzoxazole-7-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, amino, and carboxylic acid protons are expected. The carboxylic acid proton (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding.

The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating effect of the fused oxazole (B20620) ring system. The protons of the primary amino group (–NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H | 7.0 - 8.5 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 165–185 ppm region. nih.gov The carbon atom at the 2-position of the benzoxazole (B165842) ring (C-2), bonded to the amino group and the ring nitrogen, is also expected at a downfield shift, characteristic of its imine-like character within the heterocyclic system. The remaining six carbons of the fused benzene ring system would appear in the 110–150 ppm range, with their exact shifts influenced by the attached functional groups and their position within the ring. The ¹³C chemical shift for the carboxylic acid carbon is a powerful diagnostic tool for probing the electronic environment and intermolecular interactions. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C-2 (Oxazole Ring) | 150 - 165 |

| Aromatic & Oxazole Carbons | 110 - 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to determine their relative positions (e.g., H-4, H-5, and H-6).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of chemical bonds. The spectrum of this compound is expected to show several characteristic absorption bands.

The carboxylic acid group gives rise to two prominent features: a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the aromatic ring typically lowers the C=O stretching frequency to the lower end of this range. libretexts.org The primary amino group (–NH₂) is characterized by a pair of N–H stretching bands in the 3100-3500 cm⁻¹ region. Furthermore, characteristic vibrations for the benzoxazole ring, including C=N and C–O stretching, would be observed in the fingerprint region (below 1650 cm⁻¹). For instance, a C=N imine stretch is often seen around 1606 cm⁻¹ in 2-aminobenzoxazole (B146116) systems. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Values are based on typical ranges for the respective functional groups.

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500 - 3300 (very broad) |

| C=O stretch | 1710 - 1760 | |

| Primary Amine | N–H stretch | 3100 - 3500 (two bands) |

| Benzoxazole Ring | C=N stretch | ~1600 - 1650 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| C–H stretch | ~3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₆N₂O₃, corresponding to a molecular weight of approximately 178.15 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. The technique can readily distinguish between compounds with the same nominal mass but different chemical formulas.

Using electrospray ionization (ESI), the compound is expected to be detected as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. In positive ion mode, the [M+H]⁺ ion would be observed, while in negative ion mode, the [M-H]⁻ ion would be prominent due to the acidic nature of the carboxylic acid group. Tandem MS (MS/MS) experiments on these parent ions would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) or carbon dioxide (CO₂), the latter being a hallmark fragmentation for carboxylic acids. lew.ro

Table 4: HRMS Data for this compound

| Attribute | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Monoisotopic Mass | 178.03784 Da |

| Common Adducts (Predicted) uni.lu | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Predicted m/z for [M+H]⁺ uni.lu | 179.04512 |

| Predicted m/z for [M-H]⁻ uni.lu | 177.03056 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For this compound, MS/MS analysis, typically coupled with a soft ionization technique like electrospray ionization (ESI), would provide valuable structural information.

In a typical workflow, the parent molecule is first ionized, often by protonation of the amino group or deprotonation of the carboxylic acid, to form a precursor ion. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For instance, a common fragmentation pathway for carboxylic acids is the loss of CO2 (44 Da). The benzoxazole core would also produce specific fragments, allowing for unambiguous identification. Derivatization of the carboxylic acid group is sometimes employed to improve ionization efficiency and achieve more predictable fragmentation in LC/ESI-MS/MS analysis. nih.govnih.gov

Table 1: Predicted MS/MS Fragmentation Data for [C₈H₆N₂O₃+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

|---|---|---|---|

| 179.045 | 161.034 | 18.011 (H₂O) | Loss of water from carboxylic acid |

| 179.045 | 135.045 | 44.000 (CO₂) | Decarboxylation of the parent ion |

| 179.045 | 134.053 | 45.000 (COOH) | Loss of the carboxyl group |

Note: This table is predictive and based on common fragmentation patterns for similar chemical moieties. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure for this compound is not widely published, analysis of closely related benzoxazole structures provides significant insight into the expected solid-state conformation. For example, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole reveals an almost planar conformation, with molecules linked by N—H⋯N hydrogen bonds. nih.gov Similarly, the structure of methyl 1,3-benzoxazole-2-carboxylate shows that the molecules are linked by π–π interactions and C—H⋯N hydrogen bonds. nih.gov

For this compound, it is anticipated that extensive intermolecular hydrogen bonding would be a dominant feature of its crystal lattice, involving both the amino and carboxylic acid functional groups. These interactions would significantly influence the compound's physical properties, such as melting point and solubility.

Table 2: Representative Crystallographic Data for a Related Benzoxazole Compound

| Parameter | Value (for 2-(2-aminophenyl)-1,3-benzoxazole) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Key Interactions | Intramolecular N—H⋯N hydrogen bond; Intermolecular N—H⋯N hydrogen bonds; π–π stacking |

| Dihedral Angle | 0.74 (8)° and 0.67 (6)° between ring planes in the asymmetric unit |

Source: Data extrapolated from a study on a structurally similar compound to illustrate typical findings. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. Due to the presence of the aromatic benzoxazole core, the compound is UV-active, allowing for straightforward detection using a UV detector.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution conditions would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. The purity is then calculated based on the relative area of the main peak. For trace analysis, derivatization with a fluorescent tag can be used to enhance sensitivity. nih.govnih.gov

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound due to its low volatility and thermal instability, which are characteristic of molecules containing both amino and carboxylic acid functional groups. mdpi.comsigmaaldrich.com The high temperatures required for GC analysis would likely cause decomposition before volatilization.

To make the compound amenable to GC analysis, a derivatization step is necessary. This involves converting the polar -NH₂ and -COOH groups into less polar, more volatile functional groups. colostate.edu Common derivatization techniques include:

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester).

Silylation: Active hydrogens on both the amine and carboxylic acid are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

After derivatization, the resulting product can be analyzed by GC, typically with a mass spectrometer (GC-MS) for detection and identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing purity. nih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

The mobile phase, or eluent, would be a mixture of solvents chosen to provide optimal separation, such as a combination of a nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol or acetic acid). The position of the compound is reported as a retention factor (Rf) value. Due to its aromatic structure, the spot can often be visualized under UV light (254 nm). Alternatively, staining reagents that react with the amino group, such as ninhydrin, can be used for visualization, typically producing a distinct color. scirp.orgreachdevices.com

Table 4: Example TLC System for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate : Methanol : Acetic Acid (e.g., 8:1:1 v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain |

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₆N₂O₃). A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Analysis Data for C₈H₆N₂O₃

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.94% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.40% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.73% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.94% |

| Total | 178.147 | 100.00% |

Note: Molecular Weight = 178.15 g/mol

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-aminophenyl)-1,3-benzoxazole |

| Acetonitrile |

| Acetic acid |

| Dichloromethane |

| Ethyl acetate |

| Formic acid |

| Methanol |

| Methyl 1,3-benzoxazole-2-carboxylate |

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For benzoxazole (B165842) derivatives, DFT calculations have been successfully used to study their structure, electronic properties, and reactivity. researchgate.net

The electronic structure of a molecule governs its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.netnanoient.org

For instance, in a DFT study of related benzoxazole derivatives, HOMO and LUMO energies were calculated to evaluate charge transfer within the molecules. researchgate.net These calculations help identify the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) on the benzoxazole scaffold of 2-Amino-1,3-benzoxazole-7-carboxylic acid would significantly influence its electronic properties.

Table 1: Representative Frontier Orbital Energies for a Benzoxazole Derivative (Data based on a related compound, 2-phenylbenzoxazole, as a representative example)

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.15 | Electron-donating ability |

| LUMO Energy | -1.57 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.58 | Chemical reactivity and stability |

| Source: Illustrative data based on findings for related structures. researchgate.net |

Quantum chemical calculations are pivotal in elucidating the mechanisms of chemical reactions. They can map the entire potential energy surface of a reaction, identifying transition states and calculating activation barriers. This allows for a detailed understanding of reaction pathways and kinetics. mdpi.com The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. nih.govnih.gov

Theoretical studies can model this cyclization process to determine the most favorable reaction pathway. For example, DFT calculations can be used to compare different proposed mechanisms, such as an initial amide formation followed by cyclization and dehydration, by calculating the free energy profile for each step. beilstein-journals.org This approach helps in optimizing reaction conditions to improve product yield and minimize byproducts.

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By calculating harmonic vibrational frequencies using DFT, one can predict infrared (IR) and Raman spectra. nanoient.org Comparing these predicted spectra with experimental results helps in confirming the molecular structure and assigning specific vibrational modes to functional groups. nanoient.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. nanoient.orgmdpi.com Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, providing insights into UV-Visible absorption spectra. mdpi.com For fluorescent molecules like many benzoxazole derivatives, TD-DFT can also model the excited states to understand their photophysical properties. frontiersin.org